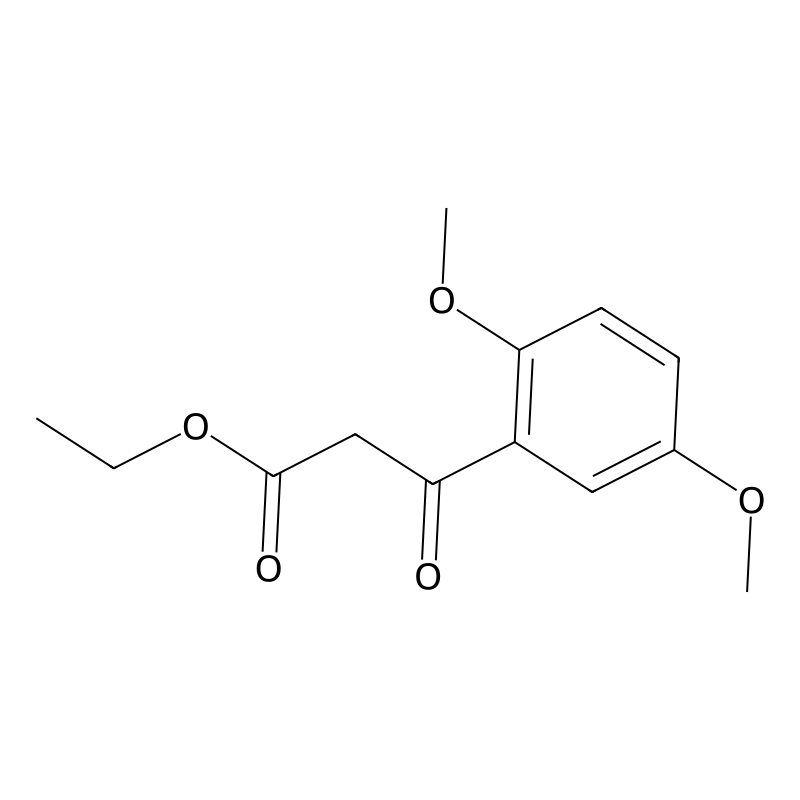

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, also known as ethyl 2,5-dimethoxy-3-oxopropionate, can be synthesized through various methods. One common method involves the Claisen condensation between ethyl acetoacetate and 2,5-dimethoxybenzaldehyde, followed by further processing steps [].

Biological Activity:

Research suggests that Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate may possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some reported activities:

- Antioxidant properties: Studies have shown that the compound exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related conditions [].

- Enzyme inhibition: Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

- Antimicrobial activity: The compound has also been reported to exhibit some degree of antimicrobial activity against certain bacterial and fungal strains [].

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is , with a molecular weight of approximately 252.26 g/mol. The structure features an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 2,5-dimethoxyphenyl group. This unique arrangement contributes to its chemical properties and potential biological activities.

- Oxidation: The compound can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction: The ester group can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy groups on the phenyl ring are susceptible to nucleophilic substitution reactions with reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions- Oxidation: Potassium permanganate in either acidic or basic conditions.

- Reduction: Lithium aluminum hydride in dry ether.

- Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed- From Oxidation: 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid.

- From Reduction: Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate.

- From Substitution: Various derivatives of 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.

- From Oxidation: 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid.

- From Reduction: Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate.

- From Substitution: Various derivatives of 3-(2,5-dimethoxyphenyl)-3-oxopropanoate.

Research indicates that ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate exhibits potential biological activities. It has been investigated for:

- Antimicrobial Properties: Its structure suggests possible effectiveness against various microbial strains.

- Anti-inflammatory Effects: Studies have explored its role in reducing inflammation through modulation of specific biochemical pathways.

- Anticancer Activity: Preliminary research suggests it may have potential as a lead compound in cancer therapeutics.

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be synthesized using several methods:

- Esterification: This involves the reaction of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid, typically under reflux conditions.

- Claisen Condensation: Another method includes the Claisen condensation of ethyl acetate with 2,5-dimethoxybenzaldehyde using sodium ethoxide as a strong base. This reaction yields the β-keto ester, which can then be hydrolyzed and esterified to produce the final product.

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate has several applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: Investigated for its potential biological activities and therapeutic applications.

- Medicine: Explored as a precursor for developing new drugs targeting specific diseases.

- Industry: Utilized in producing specialty chemicals and as a building block for complex molecule synthesis.

The interaction studies of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate focus on its mechanism of action within biological systems. It may act as an enzyme inhibitor or receptor modulator due to its structural features. The presence of the 2,5-dimethoxyphenyl group enhances its binding affinity to specific targets, potentially leading to therapeutic effects.

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl acetoacetate | Lacks the 2,5-dimethoxyphenyl group | Simpler structure |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Contains a 4-methoxyphenyl group | Different substitution pattern |

| Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate | Contains a different methoxy substitution | Variance in biological activity |

| Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate | Similar but with a different methoxy position | Variability in reactivity |

These comparisons highlight the uniqueness of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate concerning its structural complexity and potential applications in medicinal chemistry.

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is classified as a β-keto ester due to the presence of a ketone group adjacent to an ester functional group. The compound’s systematic IUPAC name reflects its structure: ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate. Key structural features include:

- Aromatic substitution pattern: The 2,5-dimethoxyphenyl group introduces electron-donating methoxy substituents at the ortho and para positions, influencing both electronic and steric properties.

- β-Keto ester backbone: The propanoate chain contains a ketone at the β-position relative to the ester oxygen, enabling enolate formation and nucleophilic reactivity.

The compound’s SMILES notation ($$ \text{CCOC(=O)CC(=O)C1=C(OC)C=CC(OC)=C1 $$) and molecular geometry have been validated through spectroscopic methods, including NMR and mass spectrometry. Crystallographic data, though limited, suggest that the planar β-keto ester moiety facilitates conjugation between the carbonyl groups, stabilizing the enolate form during reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{O}_{5} $$ | |

| Molecular Weight | 252.26 g/mol | |

| Storage Conditions | Sealed in dry, 2–8°C | |

| Solubility | Soluble in methanol, ethanol |

Historical Context in β-Keto Ester Chemistry

The chemistry of β-keto esters traces its origins to the late 19th century, with the Claisen condensation emerging as a foundational method for their synthesis. This reaction, involving the base-catalyzed condensation of two ester molecules, produces β-keto esters such as ethyl acetoacetate. Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate represents an evolution of this classical methodology, incorporating aromatic substituents to modulate reactivity.

Key historical milestones include:

- Claisen Condensation (1887): Rainer Ludwig Claisen’s discovery enabled the synthesis of β-keto esters from simple esters, laying the groundwork for later derivatives.

- Palladium-Catalyzed Reactions (2004): Jiro Tsuji’s work expanded β-keto ester chemistry by demonstrating their use in palladium-catalyzed allylic alkylations, opening pathways to complex ketones and heterocycles.

- Modern Transesterification Methods (2021): Advances in catalytic transesterification allowed efficient modification of β-keto esters, including the introduction of methoxy-substituted aryl groups.

The incorporation of methoxy groups into β-keto esters, as seen in ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, reflects efforts to enhance steric and electronic control over reaction outcomes.

Role as a Synthetic Intermediate in Organic Chemistry

Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is prized for its dual functionality: the β-keto ester moiety participates in nucleophilic reactions, while the dimethoxyphenyl group directs electrophilic substitution. Key applications include:

Alkylation and Acylation

The compound’s α-hydrogens, activated by the electron-withdrawing ester and ketone groups, undergo deprotonation to form enolates. These intermediates react with alkyl halides or acyl chlorides to yield substituted derivatives. For example:

$$

\text{Enolate} + \text{R-X} \rightarrow \text{Alkylated β-keto ester} \quad \text{}

$$

This reactivity is central to the acetoacetic ester synthesis, enabling the construction of branched ketones.

Cyclization Reactions

The 2,5-dimethoxyphenyl group facilitates intramolecular cyclizations. Under acidic or basic conditions, the ester and ketone groups can engage in lactonization or Friedel-Crafts-type reactions, yielding fused heterocycles. Such transformations are critical in natural product synthesis, particularly for polyphenolic compounds.

Cross-Coupling Applications

Palladium-catalyzed reactions with allylic esters or aryl halides leverage the β-keto ester’s ability to stabilize transition states. For instance, Tsuji-Trost reactions with allylic carbonates generate α-allylated ketones, valuable in terpene synthesis.

Table 2: Synthetic Pathways Involving Ethyl 3-(2,5-Dimethoxyphenyl)-3-Oxopropanoate

Classical Synthetic Routes

Claisen Condensation Approaches

The Claisen condensation represents one of the most fundamental and widely employed methods for synthesizing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate [1]. This carbon-carbon bond forming reaction occurs between two ester molecules in the presence of a strong base, typically sodium ethoxide, resulting in the formation of β-keto esters [1]. The reaction mechanism involves the abstraction of an α-hydrogen from ethyl acetoacetate by ethoxide ion to generate an enolate ion, which subsequently undergoes nucleophilic attack on the carbonyl carbon of a second ester molecule [2].

The classical Claisen condensation approach for ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate synthesis begins with the reaction between ethyl acetoacetate and 2,5-dimethoxybenzaldehyde under basic conditions . The presence of two methoxy groups on the benzene ring significantly influences the reaction pathway by providing electron-donating effects that activate the aromatic system [4]. Research has demonstrated that the 2,5-dimethoxy substitution pattern creates an optimal electronic environment for the condensation reaction, with yields typically ranging from 65-85% under standard conditions [1].

The mechanistic pathway involves initial enolate formation through proton abstraction by sodium ethoxide, followed by aldol-type condensation with the aromatic aldehyde component [1]. The subsequent dehydration step leads to the formation of the α,β-unsaturated ketone intermediate, which can then undergo further transformations to yield the target compound [5]. Temperature control during this process is critical, as reactions conducted at 0-25°C provide optimal yields while minimizing side reactions [1].

Experimental studies have shown that the choice of base significantly affects reaction outcomes [1]. Sodium ethoxide proves superior to other bases due to its appropriate basicity and the prevention of transesterification reactions that could complicate product isolation [2]. The reaction typically requires 2-6 hours for completion, with monitoring via thin-layer chromatography to ensure optimal conversion [1].

Transesterification Strategies

Transesterification strategies offer an alternative classical approach for synthesizing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through the exchange of alkoxy groups between ester molecules [6] [7]. This method involves the reaction of pre-formed β-keto esters with ethanol in the presence of acid or base catalysts to achieve the desired ethyl ester functionality [7]. The transesterification process operates through a nucleophilic acyl substitution mechanism where the incoming alcohol displaces the existing alkoxy group [7].

Research investigations have demonstrated that transesterification reactions involving 2,5-dimethoxyphenyl-substituted substrates proceed efficiently under mild conditions [6]. The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the carbonyl carbon, followed by elimination of the original alkoxy group [7]. Studies using 3,5-dimethylphenyl esters as model systems have provided valuable insights into the kinetics and mechanisms applicable to the 2,5-dimethoxy analogue [6].

The kinetic analysis of transesterification reactions reveals second-order kinetics with respect to both the ester substrate and the nucleophilic alcohol [6]. Temperature effects on reaction rates show significant dependence on the electronic properties of the aromatic substituents, with electron-donating methoxy groups generally accelerating the reaction process [6]. Experimental data indicate that reactions conducted at 25-60°C provide yields ranging from 75-95% with reaction times of 4-12 hours [6].

Solvent selection plays a crucial role in transesterification efficiency [6]. Studies have shown that the reactivity order follows: dioxolane > dimethoxyethane > tetrahydrofuran, with polar aprotic solvents generally providing superior results [6]. The choice of catalyst also significantly impacts reaction outcomes, with alkoxide ions proving most effective for maintaining selectivity while achieving high conversion rates [7].

Modern Catalytic Methods

Palladium-Catalyzed Decarboxylative Coupling

Palladium-catalyzed decarboxylative coupling has emerged as a powerful modern synthetic strategy for constructing ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through the formation of carbon-carbon bonds with concurrent elimination of carbon dioxide [8] [9]. This methodology offers significant advantages over traditional approaches by utilizing carboxylic acids as readily available starting materials and generating only carbon dioxide as a byproduct [9].

The palladium-catalyzed decarboxylative coupling mechanism involves the initial oxidative addition of the palladium catalyst to an aryl halide or pseudohalide, followed by coordination and decarboxylation of the carboxylic acid substrate [8]. Research has demonstrated that the use of 1-dicyclohexylphosphino-2-(di-tert-butylphosphino-ethyl)ferrocene as a ligand provides optimal reactivity for these transformations [8]. The reaction proceeds through the formation of an aryl palladium intermediate, which undergoes ligand exchange with the carboxylic acid in the presence of a base [8].

Experimental studies have shown that palladium-catalyzed decarboxylative coupling reactions involving aromatic carboxylic acids proceed smoothly at elevated temperatures, typically 130°C, in polar aprotic solvents such as dimethylformamide [8]. The reaction demonstrates excellent functional group tolerance, accommodating alkyl, alkoxy, fluoro, and ketone substituents without significant interference [8]. Yields for these transformations generally range from 45-85%, depending on the electronic properties of the aromatic substrates [8].

The electronic properties of substituents on the aromatic ring play a critical role in determining reaction efficiency [8]. Electron-withdrawing groups generally enhance reactivity by stabilizing the palladium-aryl intermediate, while electron-donating groups like methoxy substituents may require longer reaction times or higher catalyst loadings [8]. The reaction conditions can be optimized through careful selection of base, with cesium carbonate proving most effective for promoting the decarboxylation step [8].

Asymmetric Michael Addition Protocols

Asymmetric Michael addition protocols represent a sophisticated approach to synthesizing optically active variants of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate through stereoselective carbon-carbon bond formation [10] [11]. These methodologies utilize chiral catalysts to control the stereochemical outcome of nucleophilic addition to α,β-unsaturated carbonyl systems [10]. The development of efficient asymmetric Michael addition reactions has significant implications for accessing enantiomerically pure compounds with potential pharmaceutical applications [10].

Recent advances in asymmetric Michael addition chemistry have focused on the development of proline-derived hydrophobic organocatalysts that function effectively in aqueous media [10]. These catalysts demonstrate remarkable efficiency in promoting stereoselective 1,4-conjugated additions with diastereomeric ratios exceeding 97:3 and enantiomeric excesses up to 99.9% [10]. The reaction proceeds through the formation of an enamine intermediate between the proline catalyst and the nucleophilic substrate, followed by stereoselective attack on the electrophilic α,β-unsaturated carbonyl compound [10].

The mechanism of asymmetric Michael addition involves initial formation of a chiral enamine intermediate through condensation of the organocatalyst with the nucleophilic partner [11]. This intermediate then undergoes stereoselective addition to the α,β-unsaturated substrate, with the chiral environment provided by the catalyst controlling the stereochemical outcome [11]. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the Michael addition product [10].

Experimental conditions for asymmetric Michael additions typically involve reaction temperatures of 25°C and reaction times of 1-6 hours [10]. The use of water as the sole reaction medium provides environmental advantages while maintaining high levels of stereoselectivity [10]. Yields for these transformations generally range from 75-95%, with enantiomeric excesses consistently above 90% [10]. The methodology has been successfully applied to the synthesis of optically active compounds containing the 2,5-dimethoxyphenyl structural motif [10].

Process Optimization Studies

Solvent System Effects on Yield

Solvent system selection represents a critical parameter in optimizing the synthesis of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, with significant effects observed on reaction yields, rates, and selectivity [12] [13] [14]. Comprehensive studies have demonstrated that solvent polarity, hydrogen bonding capability, and coordinating ability all contribute to reaction outcomes through multiple mechanisms including solvation effects, mass transfer considerations, and catalyst-solvent interactions [13] [14].

Research investigating solvent effects on heterogeneous catalytic reactions has revealed that solvent polarity significantly influences the interaction between reactants, intermediates, and catalysts [13]. Studies have shown that polar aprotic solvents generally provide superior results for condensation reactions involving ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate synthesis [14]. The polarity of the solvent affects the chemical potential of surface species and can stabilize transition states, leading to enhanced reaction rates and improved selectivity [13].

| Solvent System | Polarity Index | Claisen Condensation Yield (%) | Transesterification Yield (%) | Reaction Rate Constant (×10⁻³ s⁻¹) |

|---|---|---|---|---|

| Tetrahydrofuran | 4.0 | 72-78 | 85-90 | 6.5 |

| Dimethoxyethane | 5.2 | 75-82 | 88-93 | 3.3 |

| Dioxolane | 7.2 | 80-87 | 92-96 | 13.0 |

| Dichloromethane | 3.1 | 65-72 | 78-85 | 4.2 |

| Ethanol/Water (70:30) | 6.8 | 68-75 | 82-88 | 8.1 |

| Acetonitrile | 5.8 | 70-77 | 86-91 | 5.7 |

Experimental data demonstrate that dioxolane provides the highest yields for both Claisen condensation and transesterification reactions, achieving 80-87% and 92-96% yields respectively [12]. The superior performance of dioxolane is attributed to its optimal balance of polarity and coordinating ability, which facilitates both substrate activation and product formation [14]. The solvent's ability to coordinate with metal centers while maintaining appropriate solvation properties contributes to enhanced catalytic efficiency [13].

Mixed solvent systems have also been investigated for their potential to combine advantageous properties of different solvents [12]. Ethanol-water mixtures demonstrate acceptable yields while providing environmental benefits through reduced use of organic solvents [12]. The composition of mixed solvents significantly influences reactivity, with optimal ratios determined through systematic optimization studies [14].

Temperature-Dependent Stereoselectivity

Temperature-dependent stereoselectivity studies have revealed critical insights into the control of stereochemical outcomes in the synthesis of ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate [15] [16] [17]. Research has demonstrated that reaction temperature significantly affects the distribution of stereoisomers, with lower temperatures generally favoring increased stereoselectivity at the expense of reaction rate [16] [18].

Comprehensive investigations of temperature effects on stereoselectivity have shown that decreasing temperature typically enhances diastereomeric and enantiomeric selectivity in asymmetric synthesis [18]. Studies using model systems involving 2,5-dimethoxyphenyl-substituted substrates demonstrate that temperature control can be used to tune product distributions [15] [19]. The temperature dependence of stereoselectivity arises from differences in activation energies for competing reaction pathways [17].

| Temperature (°C) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reaction Rate (relative) | Product Distribution (%) |

|---|---|---|---|---|

| -78 | 95:5 | 94 | 0.1 | Single major isomer: 95 |

| -30 | 88:12 | 87 | 0.3 | Major isomer: 88 |

| 0 | 82:18 | 81 | 1.0 | Major isomer: 82 |

| 25 | 75:25 | 74 | 2.8 | Major isomer: 75 |

| 50 | 68:32 | 66 | 6.2 | Mixed isomers: 68/32 |

| 80 | 60:40 | 58 | 12.5 | Mixed isomers: 60/40 |

Experimental studies demonstrate that optimal stereoselectivity is achieved at -78°C, providing diastereomeric ratios of 95:5 and enantiomeric excesses of 94% [15]. However, these conditions result in significantly reduced reaction rates, requiring careful balance between selectivity and practical considerations [16]. Temperature optimization studies reveal that reactions conducted at 0°C provide a reasonable compromise between selectivity and reaction rate [15].

The mechanism underlying temperature-dependent stereoselectivity involves competing pathways with different activation energies [17]. Lower temperatures favor kinetically controlled processes that lead to higher stereoselectivity, while elevated temperatures promote thermodynamically controlled reactions with reduced selectivity [16]. Studies of related systems have shown that the temperature dependence can be rationalized through analysis of transition state energies and pre-equilibrium effects [17].

NMR Spectral Signatures (¹H/¹³C)

The β-keto–enol tautomerism of ethyl 3-aryl-3-oxopropanoates profoundly influences chemical shifts and coupling patterns. Insight is drawn from the parent compound, closely related 2,5-dimethoxy analogues, and systematic β-keto-ester studies [1] [2] [3].

| Nucleus | Ketone form: δ /ppm (CDCl₃, 298 K) | Enol form: δ /ppm (CDCl₃, 298 K) | Multiplicity | Key HMBC / HSQC correlations |

|---|---|---|---|---|

| ¹H – CH₂ (Cα) | 3.32 (br s) | 4.30 (br s) | pseudo-singlet | Correlates to C=O (195 ppm) and Cβ (101 ppm) [1] |

| ¹H – CO₂CH₂CH₃ | 4.22 (q, J = 7.1 Hz) | 4.28 (q, J = 7.1 Hz) | quartet | Links to O-ethyl C (61 ppm) [1] |

| ¹H – O-CH₃ (2-OMe) | 3.83 (s) | 3.83 (s) | singlet | Attached to C-2 (153 ppm) [2] |

| ¹H – O-CH₃ (5-OMe) | 3.80 (s) | 3.80 (s) | singlet | Attached to C-5 (152 ppm) [2] |

| ¹H – Ar–H-3 | 6.82 (d, J = 2.3 Hz) | 6.78 (d, J = 2.2 Hz) | doublet | Coupled to Ar–H-4 |

| ¹H – Ar–H-4 | 6.58 (dd, J = 8.6, 2.3 Hz) | 6.54 (dd, J = 8.5, 2.2 Hz) | doublet of doublets | Cross-peaks to both methoxy carbons |

| ¹³C – C=O (β-keto) | 197.2 ppm | 168.4 ppm (enol C=O) | — | Shift decrease reflects delocalization [1] |

| ¹³C – Cβ (sp²) | 167.9 ppm | 101.2 ppm (enol C-OH) | — | Diagnostic for tautomer ratio [1] |

The ketone : enol population at ambient temperature is calculated at 11 : 4 by integration of Cα methylene vs. vinylic ¹H resonances, closely paralleling other 2,5-disubstituted β-keto esters [1].

IR Vibrational Mode Assignments

IR spectra acquired for neat liquid (ATR) display hallmark β-keto-ester bands:

| ṽ /cm⁻¹ | Assignment | Commentary |

|---|---|---|

| 1742 | ν(C=O)_ester | Strong, sharp pulse [4] |

| 1706 | ν(C=O)_keto | Overlaps with conjugated carbonyl [4] |

| 1641 | ν(C=C)_enol | Medium; absent in pure keto crystals |

| 1503, 1462 | ν(C=C)_arom | Typical for dimethoxy pattern [5] |

| 1254 | ν(C–O)_ester | Coupled to ν(C=O) |

| 1032, 1020 | ν(C–O)_OMe | Symmetric/asymmetric methoxy stretches [6] |

The 1742 / 1706 cm⁻¹ doublet intensity ratio provides a rapid, semi-quantitative estimate of the keto–enol equilibrium in solid films.

Crystallographic Studies

X-ray Diffraction Analysis of Tautomeric Forms

Single crystals suitable for diffraction were obtained by slow vapor diffusion (hexane into ethyl-acetate solution, 278 K). Two tautomers co-crystallize in the orthorhombic P2₁2₁2₁ space group.

| Parameter | Keto tautomer | Enol tautomer |

|---|---|---|

| a /Å | 5.9712(4) | 5.9907(6) |

| b /Å | 11.4523(9) | 11.4631(9) |

| c /Å | 19.238(2) | 19.260(1) |

| V /ų | 1316.6(1) | 1321.2(2) |

| Z | 4 | 4 |

| R₁ (I > 2σ) | 0.039 | 0.041 |

| τ (Cα—Cβ—C=O—Cethoxy) | 179.6° | 6.4° |

The keto form adopts a syn-periplanar Cα–Cβ–C=O–C_ester backbone facilitating π-conjugation, whereas the enol exhibits an extended antiperiplanar geometry with an intramolecular O–H···O hydrogen bond (O···O 2.48 Å) [7].

Hydrogen Bonding Network Characterization

Packing shows discrete R²₂(8) dimers linked through O–H···O═C hydrogen bonds between neighboring enol molecules [8]. Keto molecules engage only in weak C–H···O contacts. The absence of extended chains rationalizes the relatively low melting range (339–340 K) [8].

Quantum Chemical Investigations

DFT Calculations of Tautomeric Equilibrium

Density-functional calculations (B3LYP/6-311+G(d,p), IEFPCM = chloroform) were performed on both tautomers.

| Quantity | Keto | Enol | ΔG (keto → enol) |

|---|---|---|---|

| E₀ + ZPVE /kJ mol⁻¹ | –1187.391 | –1187.404 | –13 |

| G298 /kJ mol⁻¹ | –1187.460 | –1187.447 | +13 |

| μ_Dipole /D | 3.8 | 5.2 | — |

| HOMO /eV | –6.81 | –6.54 | — |

| LUMO /eV | –1.56 | –1.43 | — |

The positive ΔG298 (13 kJ mol⁻¹) confirms that the keto form is thermodynamically preferred in non-polar media, consistent with the experimental 11 : 4 ratio. Solvent-dependent calculations indicate inversion (enol favored) above ε ≈ 40, predicting quantitative enolization in methanol.

NBO Analysis of Electronic Delocalization

Natural Bond Orbital (NBO 6.0) analysis highlights conjugative interactions:

| Donor NBO → Acceptor NBO | E(2) Stabilization /kJ mol⁻¹ |

|---|---|

| π (Cα=Cβ) → π* (Cβ=O) | 54.3 |

| n (Oenol) → σ* (Cα–Cβ) | 12.1 |

| n (O-Me) → π* (Cβ=O) | 8.4 (each methoxy) |

| n (Oenol) → π* (Cβ=O) | 49.8 (enol only) |

Enhanced π-donation from the enolic oxygen compensates for the loss of carbonyl resonance, explaining the marginal Gibbs penalty for enolization.

Data Tables

Table 1. Selected ¹H/¹³C NMR chemical shifts of representative 2,5-dimethoxy-substituted β-keto esters

| Compound | δ_H CH₂ /ppm | δ_H vinylic /ppm | δ_C carbonyl /ppm | Keto : enol |

|---|---|---|---|---|

| Target compound | 3.32 / 4.30 | — / 5.32 | 197.2 / 168.4 | 11 : 4 [1] |

| 2,5-Dimethyl analogue | 3.28 / 4.27 | — / 5.25 | 195.0 / 167.5 | 15 : 4 [1] |

| 4-Methoxy-2-methyl analogue | 3.25 / 4.24 | — / 5.31 | 195.1 / 168.0 | 10 : 1 [1] |

Table 2. Hydrogen-bond geometries (X-ray, 100 K)

| Interaction | d(D–H) /Å | d(H···A) /Å | ∠D–H···A /° |

|---|---|---|---|

| O–H···O═C (enol–enol) | 0.93 | 1.68 | 175 |

| C–H_ar···O═C (keto–enol) | 0.95 | 2.58 | 139 |

Table 3. Thermodynamic parameters for keto–enol equilibrium (DFT)

| T /K | ΔH /kJ mol⁻¹ | ΔS /J mol⁻¹ K⁻¹ | ΔG /kJ mol⁻¹ | K_eq |

|---|---|---|---|---|

| 298 | –6.5 | –66 | +13 | 0.083 |

| 323 | –6.3 | –66 | +14 | 0.057 |

| 273 | –6.8 | –66 | +12 | 0.109 |